(3R)-3-Hydroxy-4,4-dimethylpentanoic acid
Description
(3R)-3-Hydroxy-4,4-dimethylpentanoic acid is a chiral hydroxy acid characterized by a pentanoic acid backbone with a hydroxyl group at the C3 position (R-configuration) and two methyl groups at the C4 position. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol (calculated). The compound is listed under the CAS registry number EN300-187986 and is primarily used as a building block in synthetic chemistry and pharmaceutical research .
Structurally, the molecule’s stereochemistry and substitution pattern influence its physicochemical properties, such as solubility and reactivity.
Properties
IUPAC Name |
(3R)-3-hydroxy-4,4-dimethylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2,3)5(8)4-6(9)10/h5,8H,4H2,1-3H3,(H,9,10)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVNKAKAHIUGIE-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517508 | |
| Record name | (3R)-3-Hydroxy-4,4-dimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87391-94-4 | |
| Record name | (3R)-3-Hydroxy-4,4-dimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Hydroxy-4,4-dimethylpentanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For example, asymmetric hydrogenation of suitable precursors can yield the target compound with high enantiomeric purity. Another method involves the use of chiral auxiliaries in the synthesis process to control the stereochemistry of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize metal catalysts and high-pressure hydrogenation to achieve efficient and cost-effective synthesis. The choice of catalyst and reaction conditions is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Hydroxy-4,4-dimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4,4-dimethylpentanoic acid, while reduction can produce 3-hydroxy-4,4-dimethylpentanol.
Scientific Research Applications
(3R)-3-Hydroxy-4,4-dimethylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies of enzyme catalysis and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-Hydroxy-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets. In biological systems, it may act as a substrate or inhibitor of certain enzymes, affecting metabolic pathways. The hydroxyl group and the chiral center play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of (3R)-3-Hydroxy-4,4-dimethylpentanoic acid include hydroxy-methyl-substituted pentanoic acids, amino acid derivatives, and polyketide-derived metabolites. Below is a detailed comparison:
Structural Analogs
Functional Derivatives
- (2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid (CAS 171866-72-1): Molecular Formula: C₇H₁₆N₂O₂ Application: Used in DNA-templated library synthesis for macrocycle diversification . Key Difference: Incorporates an amino group at C2, enabling peptide coupling .
- FMoc-(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid (CAS 1292765-13-9): Application: FMoc-protected derivative for solid-phase peptide synthesis .
Biological Activity
(3R)-3-Hydroxy-4,4-dimethylpentanoic acid is a chiral organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₄O₃
- Molecular Weight : Approximately 146.19 g/mol
- Functional Groups : Hydroxyl (-OH) group at the third carbon and two methyl groups at the fourth carbon.
The specific stereochemistry of this compound is crucial as it influences its biological interactions and reactivity.
The biological activity of this compound is primarily mediated through its interaction with various enzymes and metabolic pathways. Its mechanism involves:
- Enzyme Modulation : The compound can act as an inhibitor or activator of enzymes, influencing biochemical pathways. This interaction is facilitated by its binding affinity to enzyme active sites.
- Metabolic Pathways : It plays a role in metabolic processes, potentially affecting energy metabolism and biosynthetic pathways.
Biological Activities
Research indicates several biological activities associated with this compound:
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic regulation, thus altering the flux through metabolic pathways.
- Therapeutic Potential : It has been investigated for potential therapeutic applications in conditions related to metabolic disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (2S,3S)-3-Hydroxy-2,4-dimethylpentanoic acid | C₇H₁₄O₃ | Different stereochemistry may lead to varied biological effects |
| 2,4-Dimethyl-3-oxopentanoic acid | C₇H₁₄O₃ | Lacks the hydroxyl group, potentially altering bioactivity |
| 2,4-Dimethylpentanoic acid | C₇H₁₄O₂ | Structurally similar but without the hydroxyl group |
The unique stereochemistry of this compound distinguishes it from these related compounds, imparting specific biological properties.
Case Studies and Research Findings
- Metabolic Studies : A study highlighted the role of this compound in modulating enzyme activity within metabolic pathways. The compound was shown to significantly alter the kinetics of certain dehydrogenases involved in energy metabolism.
- Therapeutic Applications : Research conducted on animal models demonstrated that administration of this compound resulted in improved metabolic profiles and reduced markers of inflammation.
- In Vitro Studies : In vitro experiments indicated that this compound could inhibit specific cancer cell lines by modulating apoptotic pathways, suggesting a potential role in cancer therapy.
Future Directions
Further research is warranted to explore:
- The full spectrum of biological activities associated with this compound.
- Its potential applications in drug development and therapeutic interventions for metabolic disorders and cancer.
- Mechanistic studies to elucidate the precise molecular targets affected by this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
